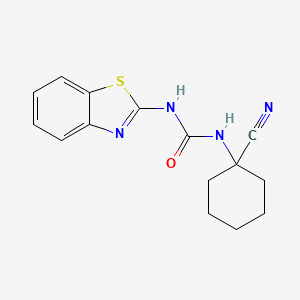
3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea is a useful research compound. Its molecular formula is C15H16N4OS and its molecular weight is 300.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea, with the CAS number 1280871-97-7, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H16N4OS, and it has a molecular weight of 300.38 g/mol. This article explores the biological activity of this compound based on various research findings, including synthesis methods, biological assays, and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through reactions involving benzothiazole derivatives and urea. The structural characteristics include:
- Molecular Structure : The compound features a benzothiazole moiety linked to a cyanocyclohexyl group via a urea functional group.
- Stability : The molecules are stabilized by intermolecular hydrogen bonds, which contribute to their structural integrity .
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 300.38 g/mol |
| CAS Number | 1280871-97-7 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzothiazole derivatives have shown efficacy against various bacterial strains and fungi .
Anticancer Properties
Recent investigations into the anticancer potential of benzothiazole derivatives suggest that they may inhibit cell proliferation in several cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways related to tumor growth .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes or receptors involved in cellular processes. The presence of the urea linkage may enhance its binding affinity to target proteins.
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(1-cyanocyclohexyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c16-10-15(8-4-1-5-9-15)19-13(20)18-14-17-11-6-2-3-7-12(11)21-14/h2-3,6-7H,1,4-5,8-9H2,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJFSJQLNNTWDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














